molecular formula C15H18N2O2 B12976772 Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate

Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate

Cat. No.: B12976772
M. Wt: 258.32 g/mol
InChI Key: KWFFHXFDBXFDFL-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate is a chemical compound that features a piperidine ring attached to an indole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and indole moieties makes it a versatile building block for the development of new pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, the reaction of 4-chloropiperidine with the indole derivative in the presence of a base such as potassium carbonate can yield the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or piperidine moieties.

    Reduction: Reduced forms of the ester or piperidine ring.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving indole and piperidine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(piperidin-4-yl)-1H-indole-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.

    Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate: Similar structure but with the carboxylate group at the 5-position.

    Methyl 3-(piperidin-4-yl)-1H-indole-7-carboxylate: Similar structure but with the carboxylate group at the 7-position.

Uniqueness

Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate is unique due to the specific positioning of the carboxylate group at the 6-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design and development.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

methyl 3-piperidin-4-yl-1H-indole-6-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-19-15(18)11-2-3-12-13(9-17-14(12)8-11)10-4-6-16-7-5-10/h2-3,8-10,16-17H,4-7H2,1H3

InChI Key

KWFFHXFDBXFDFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCNCC3

Origin of Product

United States

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